
3-(Trifluormethyl)chinolin
Übersicht
Beschreibung
3-(Trifluoromethyl)quinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and imparts unique chemical properties. This compound is of significant interest in medicinal chemistry, agrochemicals, and material science due to its diverse applications and potential therapeutic benefits .
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Industry: It finds applications in the production of liquid crystals, agrochemicals, and dyes.
Wirkmechanismus
- The primary targets of 3-(Trifluoromethyl)quinoline are not fully elucidated. However, some studies suggest that it specifically targets the 80S ribosome of the malaria parasite Plasmodium falciparum . By inhibiting protein synthesis within the parasite, it exerts schizonticidal effects .
Target of Action
Biochemische Analyse
Biochemical Properties
3-(Trifluoromethyl)quinoline plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, studies have shown that 3-(Trifluoromethyl)quinoline can bind to enzymes such as purine nucleoside phosphorylase, lactate dehydrogenase, triosephosphate isomerase, and thioredoxin reductase . These interactions often involve hydrogen bonding and hydrophobic interactions, which can influence the enzyme’s activity and stability.
Cellular Effects
The effects of 3-(Trifluoromethyl)quinoline on various cell types and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(Trifluoromethyl)quinoline can increase the production of reactive oxygen species and lipid peroxidation in cells . This oxidative stress can lead to changes in gene expression and metabolic flux, ultimately affecting cell viability and function.
Molecular Mechanism
At the molecular level, 3-(Trifluoromethyl)quinoline exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, molecular docking studies have shown that 3-(Trifluoromethyl)quinoline has a favorable binding mode in the active sites of enzymes like purine nucleoside phosphorylase and lactate dehydrogenase . These binding interactions can alter the enzyme’s activity, leading to changes in cellular processes and gene expression.
Temporal Effects in Laboratory Settings
The effects of 3-(Trifluoromethyl)quinoline can change over time in laboratory settings. Studies have shown that it can degrade over time, affecting its stability and long-term effects on cellular function. For example, 3-(Trifluoromethyl)quinoline has been observed to increase reactive oxygen species production and lipid peroxidation after 24 hours of treatment . These temporal changes can influence the compound’s efficacy and safety in biochemical applications.
Dosage Effects in Animal Models
The effects of 3-(Trifluoromethyl)quinoline vary with different dosages in animal models. At lower doses, it can effectively inhibit the growth of certain pathogens without causing significant toxicity. At higher doses, 3-(Trifluoromethyl)quinoline can exhibit cytotoxic effects, reducing cell viability and causing adverse effects . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
3-(Trifluoromethyl)quinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, it can affect the activity of enzymes involved in oxidative stress and energy metabolism, leading to changes in metabolite levels and metabolic flux . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 3-(Trifluoromethyl)quinoline within cells and tissues are influenced by its interactions with transporters and binding proteins. It can be transported across cell membranes through specific transporters, affecting its localization and accumulation in different cellular compartments . These transport mechanisms are crucial for determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
3-(Trifluoromethyl)quinoline’s subcellular localization can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can accumulate in the mitochondria, where it influences oxidative stress and energy metabolism . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 3-(Trifluoromethyl)quinoline can be achieved through various methods, including cyclization and cross-coupling reactions. One common approach involves the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using Me3SiCF3 and Cu(OTf)2, resulting in the formation of the desired product . Another method includes the cyclization of trifluoromethyl-containing intermediates, such as the Leimgruber-Batcho reaction . Industrial production methods often utilize metal-catalyzed cross-coupling reactions due to their efficiency and scalability .
Analyse Chemischer Reaktionen
3-(Trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert 3-(Trifluoromethyl)quinoline into its corresponding dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Cross-Coupling Reactions: These reactions, such as Suzuki-Miyaura coupling, are frequently used to introduce various substituents onto the quinoline ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium and copper salts. The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
3-(Trifluoromethyl)quinoline can be compared with other fluorinated quinolines, such as:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial properties.
Mefloquine: Another antimalarial drug with a similar quinoline core structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis.
The uniqueness of 3-(Trifluoromethyl)quinoline lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a versatile compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)8-5-7-3-1-2-4-9(7)14-6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNURDPNECHIYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476008 | |
| Record name | 3-(Trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25199-76-2 | |
| Record name | 3-(Trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common reactions 3-(trifluoromethyl)quinoline undergoes?
A1: 3-(Trifluoromethyl)quinoline exhibits diverse reactivity with different reagents. It can undergo asymmetric transfer hydrogenation in the presence of a chiral phosphoric acid catalyst, leading to chiral 2,3-disubstituted 1,2,3,4-tetrahydroquinoline derivatives. [] This method offers a valuable route to synthesize compounds with a stereogenic trifluoromethyl group. It also readily participates in C–H bond activation reactions with rhodium(I) complexes. Interestingly, the reaction can yield a mixture of rhodium(I)-(2-quinolinyl), -(4-quinolinyl), -(6-quinolinyl), and -(7-quinolinyl) isomers. [] This regioselectivity highlights the influence of the trifluoromethyl group on the reactivity of the quinoline ring.
Q2: How does the presence of the trifluoromethyl group influence the reactivity of 3-(trifluoromethyl)quinoline?
A2: The electron-withdrawing trifluoromethyl group significantly impacts the reactivity of the quinoline ring system. For instance, it can direct lithiation and subsequent functionalization to specific positions. While 2-(trifluoromethyl)pyridine shows selectivity depending on the reagent, 3-(trifluoromethyl)pyridine undergoes decomposition under similar conditions, highlighting the influence of the trifluoromethyl group's position. [] This directing effect allows for the regioselective synthesis of various trifluoromethyl-substituted quinolinecarboxylic acids, valuable building blocks in medicinal chemistry. []
Q3: Are there specific challenges associated with the synthesis of compounds like 2-amino-3-(trifluoromethyl)quinoline?
A3: Yes, the synthesis of compounds like 2-amino-3-(trifluoromethyl)quinoline often requires developing new synthetic strategies. Researchers are exploring novel approaches to access these valuable molecules efficiently. []
Q4: How does 3-(trifluoromethyl)quinoline react with metal hydrides?
A4: The reduction of 3-(trifluoromethyl)quinoline with metal hydrides shows intriguing selectivity. Sodium borohydride exclusively reduces the trifluoromethyl group to a methyl group. [] In contrast, lithium aluminum hydride reduces the trifluoromethyl group to a difluoromethyl group while also reducing the quinoline ring to yield 3-(difluoromethyl)-1,2-dihydroquinoline. [] These distinct reduction pathways underscore the need to carefully consider the choice of reducing agent when working with this class of compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
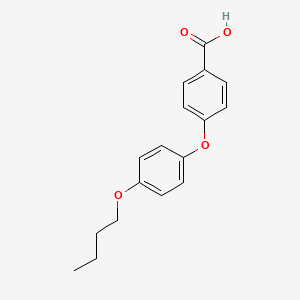
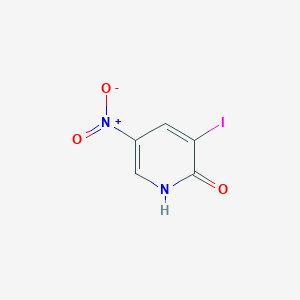
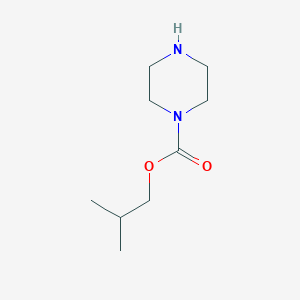
![[4-(Tert-butylsulfanyl)phenyl]methanol](/img/structure/B1314774.png)

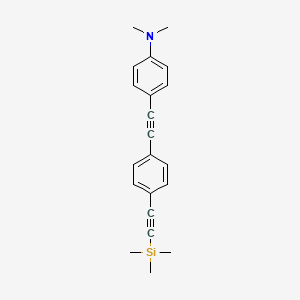
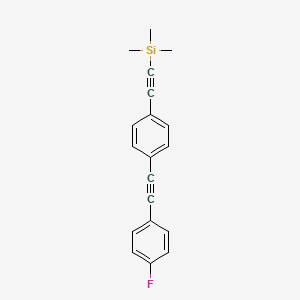
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)
![5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1314791.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B1314792.png)
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B1314797.png)
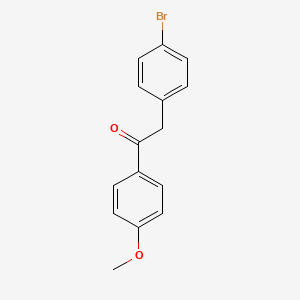
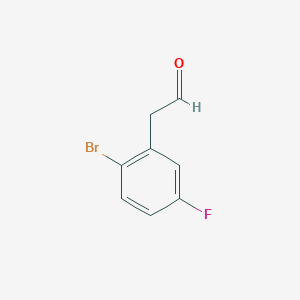
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde](/img/structure/B1314800.png)
